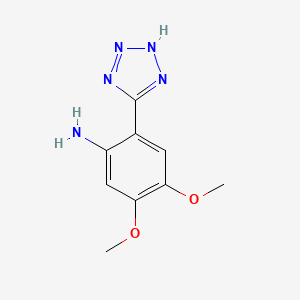

4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-15-7-3-5(9-11-13-14-12-9)6(10)4-8(7)16-2/h3-4H,10H2,1-2H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQRCSQZNHPQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NNN=N2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Spectroscopic Characterization of 4,5 Dimethoxy 2 2h Tetrazol 5 Yl Aniline

Solid-State Structural Analysis by X-ray Diffraction

Further experimental research and publication in peer-reviewed journals would be necessary to elucidate the specific spectral and structural characteristics of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline. Without such foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 4,5 Dimethoxy 2 2h Tetrazol 5 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels within the molecule, which in turn dictate its structure and chemical reactivity.

Commonly employed DFT functionals such as B3LYP, combined with basis sets like 6-311+G(d,p), are used to calculate a variety of electronic and thermodynamic properties. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. Other important descriptors of global reactivity, such as electronegativity, chemical potential, hardness, and softness, can also be computed from these orbital energies.

Table 1: Representative Quantum Chemical Parameters Calculated for Tetrazole Derivatives

| Parameter | Symbol | Typical Calculated Value (a.u.) | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.23 to -0.25 | Energy of the outermost electrons; related to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.04 to -0.06 | Energy of the lowest available electron state; related to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 0.17 to 0.21 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | 0.13 to 0.15 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | 0.08 to 0.11 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 9.0 to 12.5 | The reciprocal of hardness; indicates higher reactivity. |

Molecular Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through geometry optimization. This computational process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum potential energy.

For tetrazole-containing compounds, these calculations consistently show that the five-membered tetrazole ring is an essentially planar and aromatic system. mdpi.com In the case of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline, the geometry optimization would focus on several key features:

The planarity of the dimethoxybenzene and tetrazole rings.

The relative orientation (dihedral angle) between the aniline (B41778) ring and the tetrazole ring, which influences the degree of electronic conjugation between the two systems.

The conformational preferences of the two methoxy (B1213986) groups (-OCH₃) on the aniline ring, which can rotate and adopt different positions relative to the ring plane.

Conformational analysis, which involves calculating the energies of various rotational isomers (rotamers), is crucial for identifying the global energy minimum structure, which is the most likely conformation to be observed experimentally.

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. High-level calculations can provide data that closely matches experimental spectra.

NMR Spectroscopy : DFT methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.net The calculated values, when plotted against experimental data for a series of related compounds, often show a strong linear correlation, allowing for confident assignment of spectral peaks. researchgate.net

Vibrational Spectroscopy : The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. dntb.gov.ua These theoretical spectra help in assigning the vibrational modes of the molecule, such as the characteristic stretches and bends of the N-H, C=N, and C-O bonds present in this compound.

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its UV-Visible absorption spectrum. acs.orgacs.org This provides insight into the wavelengths of light the molecule absorbs and the nature of the molecular orbitals involved in the excitation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the system at the atomic level.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. Over the course of the simulation (often spanning nanoseconds to microseconds), researchers can analyze:

Conformational Stability : By tracking the Root-Mean-Square Deviation (RMSD) of the molecule's backbone atoms from their starting position, one can assess whether the molecule maintains a stable conformation or undergoes significant structural changes. nih.gov

Molecular Flexibility : The Root-Mean-Square Fluctuation (RMSF) of each atom can be calculated to identify which parts of the molecule are rigid and which are more flexible. For instance, the methoxy groups and the linkage between the two rings might show higher flexibility.

Intermolecular Interactions : MD simulations are particularly useful for studying the non-covalent interactions between the molecule and its surroundings. This includes the formation and breaking of hydrogen bonds with water molecules or the stacking interactions (π–π stacking) that might occur between aromatic rings in more concentrated solutions or within a biological binding site.

Table 2: Typical Setup for a Molecular Dynamics Simulation

| Parameter | Description | Example Value/Software |

| System | The molecule of interest solvated in a periodic box of solvent. | 1 molecule of target compound in a box of TIP3P water. |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, OPLS |

| Simulation Engine | Software used to run the simulation. | GROMACS, AMBER, NAMD |

| Ensemble | The statistical mechanical ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Key Analyses | Properties calculated from the simulation trajectory. | RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Functions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For tetrazole derivatives, QSAR models are developed to predict their potency and to guide the synthesis of new analogs with improved properties. researchgate.net

A QSAR study involves several steps:

Data Set : A collection of tetrazole derivatives with experimentally measured biological activity is required.

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building : Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed activity. researchgate.net

Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted.

For tetrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a visual and quantitative guide for where modifications to the molecular structure would likely increase or decrease activity.

Table 3: Example of a 3D-QSAR Model's Statistical Parameters

| Parameter | Symbol | Typical Value | Interpretation |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates good internal predictive ability of the model. |

| Non-cross-validated Correlation Coefficient | r² | > 0.6 | A measure of the model's goodness of fit to the training data. |

| Predicted Correlation Coefficient for Test Set | R²pred | > 0.6 | Indicates good predictive ability for an external set of compounds. |

Theoretical Insights into Bioisosteric Equivalence of the Tetrazole Group

The tetrazole ring is one of the most well-known and successful bioisosteres for the carboxylic acid group in medicinal chemistry. researchgate.netsemanticscholar.org This bioisosteric replacement is a common strategy to improve a compound's pharmacokinetic profile, such as its metabolic stability or membrane permeability. researchgate.net Theoretical studies provide a fundamental understanding of why this substitution is so effective.

The key reasons for the bioisosteric similarity are:

Acidity : The N-H proton of a 5-substituted 1H-tetrazole has a pKa value (typically 4.5–4.9) that is very similar to that of a carboxylic acid (pKa ≈ 4.2–4.5). This means that at physiological pH (~7.4), both groups are predominantly deprotonated to form an anion, allowing them to engage in similar ionic interactions with biological receptors.

Electronic and Steric Similarity : Despite having a different atomic composition, the tetrazolate anion and the carboxylate anion share a remarkable similarity in their electrostatic potential maps. researchgate.net Both feature a planar structure with delocalized negative charge and a similar spatial arrangement of lone-pair electrons, enabling them to form comparable hydrogen bond and electrostatic interactions. nih.govresearchgate.net

Interaction Geometry : Both groups are strong hydrogen bond acceptors. However, computational and crystallographic studies have shown a subtle but important geometric difference: the hydrogen-bonding environment around a tetrazole ring extends approximately 1.2 Å further from the core of the molecule compared to a carboxylic acid. researchgate.netnih.gov This can sometimes allow for an optimized interaction within a receptor binding site that may not be possible for the smaller carboxylate group.

Lipophilicity : Anionic tetrazoles are generally more lipophilic (by about one log unit) than the corresponding carboxylates. This can lead to improved properties such as better penetration of cell membranes.

Table 4: Comparison of Carboxylic Acid and 1H-Tetrazole as Bioisosteres

| Property | Carboxylic Acid Group (-COOH) | 1H-Tetrazole Group (-CN₄H) |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 |

| Anionic Form | Carboxylate (-COO⁻) | Tetrazolate (-CN₄⁻) |

| Geometry | Planar | Planar |

| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and acceptor |

| Relative Lipophilicity | Lower | Higher (anionic form) |

| Metabolic Stability | Susceptible to phase II metabolism (e.g., glucuronidation) | Generally more stable metabolically |

Reactivity and Reaction Mechanisms of 4,5 Dimethoxy 2 2h Tetrazol 5 Yl Aniline

Chemical Reactivity Profiles of the Aniline (B41778) and Tetrazole Moieties

The chemical behavior of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline is dictated by the interplay of its three key functional groups: the aniline amino group, the tetrazole ring, and the methoxy (B1213986) substituents on the aromatic ring.

The amino group (-NH₂) of the aniline moiety is a primary determinant of the compound's reactivity. Aniline and its derivatives are known for their nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. This makes the amino group susceptible to a variety of electrophilic substitution reactions.

Common reactions involving the amino group of anilines include:

Alkylation and Acylation: The nitrogen atom can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. Acetylation of the amino group is a common strategy to reduce its activating influence during electrophilic aromatic substitution, preventing over-substitution and controlling regioselectivity. msu.edu

Diazotization: In the presence of nitrous acid, primary aromatic amines form diazonium salts, which are versatile intermediates in organic synthesis.

Coupling Reactions: The amino group can participate in palladium-catalyzed C-N cross-coupling reactions, a powerful method for forming carbon-nitrogen bonds and synthesizing more complex aniline derivatives. acs.org Primary anilines are generally considered straightforward coupling partners in these reactions. acs.org

The reactivity of the amino group in this compound is modulated by the electronic effects of the other substituents on the aromatic ring.

The tetrazole ring is a stable heterocyclic system with a high nitrogen content. nih.gov Despite its stability, the tetrazole moiety can undergo various transformations, particularly under photochemical conditions. nih.govresearchgate.net

Key aspects of tetrazole reactivity include:

Acidity and Basicity: Tetrazoles exhibit unique acid-base properties, possessing abnormally high acidity and very weak basicity compared to other stable azoles. nih.gov The four nitrogen atoms can participate in protolytic processes. nih.gov

Bioisosterism: The tetrazole group is often used in medicinal chemistry as a bioisostere for the carboxylic acid group, offering greater metabolic stability and improved absorption. mdpi.comacs.org

Cycloaddition Reactions: The most common synthesis of tetrazoles involves the 1,3-dipolar cycloaddition of nitriles with azides. nih.gov

Photochemical Transformations: Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazolyl ring, resulting in a variety of photoproducts. nih.govresearchgate.net The nature of these products is highly dependent on the substituents present on the tetrazole ring. nih.gov

In the context of this compound, the tetrazole ring's reactivity will be influenced by the substituted aniline to which it is attached.

The influence of methoxy groups is characterized by two main effects:

Resonance Effect (Mesomeric Effect): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. This resonance effect is a powerful activating force. libretexts.org

The presence of two methoxy groups in this compound makes the aromatic ring highly electron-rich and thus more susceptible to electrophilic attack. The directing effects of the amino, tetrazolyl, and methoxy groups will collectively determine the position of substitution in electrophilic aromatic substitution reactions.

Mechanistic Investigations of Key Organic Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions offer a versatile platform for further functionalization.

The general mechanism for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) involves a catalytic cycle with three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide or triflate, inserting into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation (or Amine Coordination and Deprotonation): The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. The presence of both an aniline and a tetrazole moiety in the substrate provides multiple potential coordination sites for the palladium catalyst, which can influence the reaction outcome.

A specific example of a palladium-catalyzed three-component coupling reaction can be used for the synthesis of 2-allyltetrazoles from malononitrile derivatives, allyl acetate, and trimethylsilyl azide (B81097), with a proposed π-allylpalladium azide complex as a key intermediate. nih.gov

The photochemistry of tetrazoles is complex and often leads to the cleavage of the heterocyclic ring. researchgate.net The specific reaction pathways are highly dependent on the substituents and the possibility of tautomerism. nih.govresearchgate.net

For 2H-tetrazole derivatives, photolysis can initiate a variety of transformations. A general observation is that the photodecomposition of tetrazoles involves the extrusion of molecular nitrogen (N₂). nih.gov

Key photochemical pathways for tetrazole derivatives include:

Formation of Nitrilimines: Photolysis can lead to the formation of highly reactive nitrilimine intermediates. acs.org

Formation of Carbodiimides and Cyanamides: In some cases, photodecomposition can yield carbodiimides and cyanamides as final products. nih.gov

Influence of Substituents: The nature of the substituent at the 5-position of the tetrazole ring strongly influences the photoproducts. nih.gov

For this compound, the aniline moiety would be the substituent at the 5-position. Its electronic properties and potential for intramolecular interactions could significantly direct the photochemical reaction pathways. The presence of labile hydrogen atoms, such as those on the amino group, can add further complexity by opening additional reaction channels. nih.gov

Acid-Base Properties and Protonation States of the Compound

The chemical structure of this compound incorporates both an acidic functional group (the tetrazole ring) and a basic functional group (the aniline moiety). This dual nature dictates its acid-base properties and the predominant protonation states in solutions of varying pH. The electronic effects of the substituents on the benzene (B151609) ring—specifically the two methoxy groups and the tetrazole group—play a crucial role in modulating the pKa values of these functional groups.

The tetrazole group is known to be a bioisostere of the carboxylic acid group, exhibiting comparable acidity. nih.gov The pKa of the N-H proton on the tetrazole ring is influenced by the electronic nature of its substituent. For 5-substituted-1H-tetrazoles, the acidity is similar to that of carboxylic acids. nih.govacs.org In the case of this compound, the aniline group, particularly with its electron-donating methoxy substituents, will influence the acidity of the adjacent tetrazole ring.

The aniline portion of the molecule contains a basic amino group. The basicity of this nitrogen is significantly affected by the substituents on the aromatic ring. Electron-donating groups generally increase the basicity of anilines by increasing the electron density on the nitrogen atom, making its lone pair more available for protonation. researchgate.netresearchgate.net The 4,5-dimethoxy substitution pattern provides electron-donating resonance and inductive effects, which are expected to increase the pKa of the anilinium ion compared to unsubstituted aniline.

Given the presence of both an acidic tetrazole ring and a basic aniline nitrogen, the compound can exist in several protonation states depending on the pH of the environment.

In strongly acidic solutions, both the aniline nitrogen and the tetrazole ring will likely be protonated. The aniline nitrogen will form an anilinium ion (-NH3+), and the tetrazole ring can also accept a proton.

In moderately acidic to neutral solutions, a zwitterionic form may be present, where the aniline nitrogen is protonated and the tetrazole ring is deprotonated. The relative pKa values of the anilinium ion and the tetrazole ring will determine the pH range in which this zwitterion is the dominant species.

In basic solutions, the aniline will be in its neutral amino form (-NH2), and the tetrazole will exist as the tetrazolate anion.

The interplay of the electron-donating methoxy groups and the electron-withdrawing tetrazole ring on the aniline basicity, as well as the effect of the substituted aniline moiety on the tetrazole acidity, makes precise pKa prediction complex without experimental data. However, based on the known effects of these substituents, the following trends can be anticipated:

The two methoxy groups will increase the basicity of the aniline nitrogen compared to unsubstituted aniline.

The ortho-tetrazole substituent will likely decrease the basicity of the aniline nitrogen due to its electron-withdrawing inductive effect and potential steric hindrance.

The precise determination of the dominant protonation states across different pH values would require experimental pKa determination.

| Functional Group | Expected pKa Range | Predominant form at pH 7 | Influencing Factors |

| Anilinium Ion | 3 - 5 | Neutral (-NH2) or Protonated (-NH3+) depending on exact pKa | Electron-donating methoxy groups increase basicity; electron-withdrawing tetrazole at ortho position decreases basicity. |

| Tetrazole (N-H) | 4 - 5 | Anionic (tetrazolate) | Acidity is comparable to carboxylic acids; influenced by the electronic properties of the substituted phenyl ring. |

Table 1. Estimated Acid-Base Properties of this compound

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” to construct the detailed article as outlined in your request. The advanced applications, including its specific roles in complex molecule synthesis, supramolecular chemistry, and as a high-nitrogen energetic material, are not documented in the accessible chemical research databases and publications.

The precursor, 4,5-dimethoxy-2-nitroaniline, is recognized as a versatile intermediate for creating various heterocyclic compounds, such as benzimidazoles and quinoxalines, after the reduction of its nitro group. However, the subsequent conversion of this specific precursor to the target tetrazole derivative and the exploration of the resulting compound's properties are not described.

While the broader class of molecules containing the tetrazole-aniline scaffold is explored in various contexts, these findings cannot be directly and accurately attributed to the specific compound "this compound."

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" with detailed research findings and data tables as requested.

Advanced Applications in Organic and Materials Chemistry

Interdisciplinary Applications in Sensor Development and Environmental Chemistry (e.g., Heavy Metal Removal)

While direct research on the specific applications of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline in sensor development and heavy metal removal is not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule—namely the tetrazole ring and the aniline (B41778) moiety—suggest significant potential in these interdisciplinary fields. The known properties of related tetrazole and aniline derivatives provide a strong basis for exploring its utility in environmental sensing and remediation.

The tetrazole group, with its four nitrogen atoms, is an excellent coordinating ligand for metal ions. lifechemicals.com This property is fundamental to the design of chemical sensors and materials for the sequestration of heavy metals. Similarly, aniline and its derivatives are well-established precursors for conductive polymers and other materials used in the development of various types of sensors. nih.govrsc.orgresearchgate.net

Sensor Development

The development of sensitive and selective chemical sensors is a critical area of research with applications ranging from environmental monitoring to industrial process control. The structural components of this compound suggest its potential as a valuable compound in this field.

Aniline Derivatives in Chemical Sensors:

Aniline derivatives can be polymerized to form polyaniline (PANI) and its derivatives, which are conductive polymers with tunable properties. nih.govrsc.org These materials are attractive for sensor applications due to their environmental stability, ease of synthesis, and responsive electrical and optical properties in the presence of analytes. Thin films of PANI derivatives have demonstrated high sensitivity to various substances, including moisture and ammonia. rsc.orgresearchgate.net The specific substituents on the aniline ring can influence the sensor's performance, including its sensitivity and selectivity. nih.gov

Tetrazole Moieties for Metal Ion Recognition:

The tetrazole ring is a key functional group for the recognition and binding of metal ions. lifechemicals.com This has been leveraged in the development of electrochemical sensors for heavy metals. For instance, chemically modified electrodes using tetrazole-containing ligands have been successfully employed for the detection of heavy metal ions such as lead(II), cadmium(II), copper(II), and mercury(II). researchgate.netmdpi.com The tetrazole's ability to form stable complexes with metal ions leads to a measurable signal, allowing for their quantification at low concentrations. researchgate.net

One study demonstrated the use of an E-5-((5-isopropyl-3,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole modified electrode for the recognition of heavy metal ions. researchgate.net The sensor showed a particularly intense signal for Pb(II) ions, with a detection limit in the range of 10⁻⁸ M. researchgate.net

Table 1: Performance of a Tetrazole-Based Electrochemical Sensor for Heavy Metal Ions

| Heavy Metal Ion | Detection Limit (M) |

|---|---|

| Pb(II) | ~10⁻⁸ |

| Cd(II) | 10⁻⁸ - 10⁻⁴ |

| Cu(II) | 10⁻⁸ - 10⁻⁴ |

| Hg(II) | 10⁻⁸ - 10⁻⁴ |

Data sourced from a study on an azulene-tetrazole modified electrode. researchgate.net

Environmental Chemistry and Heavy Metal Removal

The presence of heavy metals in water sources is a significant environmental concern. The development of effective and economical methods for their removal is crucial. The chelating properties of the tetrazole ring in this compound suggest its potential application in heavy metal sequestration.

Tetrazole-Functionalized Materials for Metal Sequestration:

The nitrogen atoms in the tetrazole ring can donate lone pairs of electrons to form coordination complexes with heavy metal ions. lifechemicals.com This principle can be applied to design materials that selectively adsorb heavy metals from contaminated water. While various methods exist for heavy metal removal, adsorption is often favored due to its efficiency and cost-effectiveness. mdpi.comfrontiersin.org

Materials functionalized with tetrazole derivatives could potentially be used as adsorbents. For example, tetrazole derivatives have been investigated as ligands in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation. acs.org Similar principles could be applied to create materials for capturing heavy metal ions from aqueous solutions. Research on other adsorbent materials like cryogels has shown high removal efficiency for heavy metals, with some achieving over 90% removal. frontiersin.org

Table 2: Examples of Heavy Metal Adsorption by Various Materials

| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Aerobic Activated Sludge | Cu(II) | 65.789 |

| Aerobic Activated Sludge | Fe(III) | 75.756 |

| Anaerobic Activated Sludge | Mn(II) | 49.020 |

| p(APTMACl) Cryogels | Arsenate | ~120 |

Data compiled from studies on activated sludge and cryogels. frontiersin.orgnih.gov

While no specific studies have utilized this compound for this purpose, its molecular structure presents a promising avenue for the development of new materials for environmental remediation.

Research Perspectives in Medicinal Chemistry: Design and Mechanistic Aspects

Rational Drug Design Principles Involving Tetrazole-Aniline Scaffolds

The design of novel therapeutic agents based on the tetrazole-aniline framework leverages well-established medicinal chemistry principles. The strategic combination of the tetrazole ring, a versatile bioisostere, with a dimethoxy-substituted aniline (B41778) core allows for the fine-tuning of pharmacodynamic and pharmacokinetic properties to achieve desired biological effects.

A cornerstone of rational drug design is the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve the compound's biological profile. The 5-substituted 1H-tetrazole ring is one of the most successful and frequently used bioisosteres for the carboxylic acid group. openaccessjournals.com This substitution is a key strategy in drug development to enhance drug-like characteristics. hilarispublisher.combeilstein-journals.orgbeilstein-archives.org

The rationale for this replacement lies in the similarities between the two moieties. Both have comparable pKa values (around 4.2–4.9), a planar structure, and similar spatial arrangements of heteroatom lone pairs, allowing the tetrazole to mimic the interactions of a carboxylate group within a receptor's binding site. nih.govacs.orgnih.gov However, the tetrazole ring offers distinct advantages; its negative charge is delocalized over a larger, five-membered ring system, which can influence protein-ligand recognition. nih.govacs.org Furthermore, the tetrazolate anion is approximately ten times more lipophilic than the corresponding carboxylate, a property that can be exploited to improve membrane permeability. openaccessjournals.comacs.org The tetrazole ring can also engage in a more extensive hydrogen bond environment compared to a carboxylate. nih.govcambridgemedchemconsulting.com

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Significance in Drug Design |

| pKa | ~4.2–4.4 acs.org | ~4.5–4.9 nih.gov | Similar acidity allows for mimicry of ionic interactions in physiological conditions. |

| Geometry | Planar | Planar nih.gov | Maintains the necessary orientation for binding to target macromolecules. |

| Lipophilicity | Lower | Higher (anion is ~10x more lipophilic) openaccessjournals.comacs.org | Can improve absorption and cell membrane penetration. tandfonline.comresearchgate.net |

| Metabolic Stability | Susceptible to reduction and conjugation (e.g., O-glucuronidation). nih.govacs.org | More resistant to metabolic degradation; undergoes N-glucuronidation. acs.orgnih.govtandfonline.com | Leads to improved in vivo half-life and bioavailability. tandfonline.com |

| Hydrogen Bonding | Forms specific H-bond patterns. | Can form up to four hydrogen bonds via its nitrogen lone pairs. acs.orgnih.gov | Offers potential for stronger or more diverse interactions with a biological target. |

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound like 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline. By systematically modifying its structure, researchers can identify the key molecular features required for potent and selective interaction with a biological target. Tetrazole derivatives have been investigated as agonists for various G protein-coupled receptors (GPCRs). nih.govnih.gov

For the tetrazole-aniline scaffold, SAR exploration would involve several modifications:

Aniline Ring Substitution: The position and nature of the substituents on the aniline ring are critical. The 4,5-dimethoxy pattern in the specified compound influences electron density and conformation. Altering these groups (e.g., to trifluoromethyl or halogen atoms) or their positions would modulate lipophilicity, electronic properties, and potential hydrogen bonding interactions, thereby affecting target affinity and selectivity.

Amino Group Modification: The primary amine (-NH2) can be a key interaction point. Alkylation or acylation could probe the steric and electronic requirements of the binding pocket and also modify the compound's pharmacokinetic profile.

Tetrazole Ring Substitution: While the parent compound is 2H-tetrazol-5-yl, synthesis can lead to 1H and 2H tautomers or allow for N-substitution. nih.gov Such modifications can lock the conformation and alter the hydrogen bonding pattern, significantly impacting biological activity.

The following table illustrates a hypothetical SAR for a tetrazole-aniline scaffold designed to target a receptor like GPR35.

| Modification on Tetrazole-Aniline Scaffold | R1 (Position 4) | R2 (Position 5) | Aniline -NHR3 | Resulting Change in Activity (Hypothetical) |

| Lead Compound | -OCH3 | -OCH3 | -NH2 | Baseline Agonist Activity |

| Variation 1 | -H | -OCH3 | -NH2 | Decreased activity, suggesting R1 is important for binding. |

| Variation 2 | -OCH3 | -H | -NH2 | Moderately decreased activity, suggesting R2 contributes to affinity. |

| Variation 3 | -Cl | -Cl | -NH2 | Increased activity, indicating electron-withdrawing groups may be favorable. |

| Variation 4 | -OCH3 | -OCH3 | -NH(CH3) | Significantly decreased activity, implying a primary amine is crucial for interaction. |

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its chemical structure.

Influence of the Tetrazole Group: The tetrazole moiety confers significant metabolic stability. nih.gov Unlike carboxylic acids, which can be metabolized via pathways such as β-oxidation or form reactive acyl glucuronides, tetrazoles are resistant to such transformations. acs.org While tetrazoles can undergo N-glucuronidation, the resulting adducts are generally more stable and less prone to causing toxicity than the O-glucuronides derived from carboxylic acids. nih.gov This enhanced stability often translates to a longer half-life in vivo. acs.org The increased lipophilicity of the tetrazole ring compared to a carboxylate can also improve a compound's ability to cross biological membranes, potentially increasing oral bioavailability. tandfonline.comresearchgate.net

| Functional Group | Impact on Lipophilicity | Impact on Metabolic Stability |

| Tetrazole Ring | Increases lipophilicity compared to a carboxylate. openaccessjournals.comacs.org | High stability; resistant to many common metabolic pathways for acids. acs.orgtandfonline.com |

| Methoxy (B1213986) Groups | Generally increases lipophilicity. researchgate.net | Can be a site of metabolism (O-demethylation by CYP enzymes), affecting clearance. nih.gov |

The tetrazole-aniline scaffold is capable of diverse interactions with biological macromolecules, enabling it to function as a ligand for various receptors and an inhibitor of enzymes.

Receptor Binding: The deprotonated tetrazole ring is a powerful pharmacophore for interacting with receptors that recognize carboxylate groups. This is famously demonstrated in the class of angiotensin II receptor blockers (ARBs) like Losartan and Valsartan, where the tetrazole ring forms a critical ionic interaction with a positively charged lysine (B10760008) residue in the AT1 receptor binding pocket. nih.govresearchgate.net The aromatic aniline portion of the scaffold can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. acs.orgnih.gov

Enzyme Inhibition: The tetrazole moiety has been identified as a novel zinc-binding group, making it an effective warhead for the inhibition of metalloenzymes. acs.orgnih.gov For example, tetrazole derivatives have been shown to inhibit carbonic anhydrases by coordinating with the zinc ion in the enzyme's active site. acs.orgnih.gov The four nitrogen atoms of the ring can act as Lewis bases, facilitating this interaction. This property allows for the design of inhibitors for a range of metalloenzymes. Additionally, tetrazole-containing compounds have been developed as inhibitors for other enzyme classes, including cyclooxygenase-2 (COX-2). tandfonline.com

Exploration of Antimicrobial and Antifungal Mechanisms of Action for Tetrazole Derivatives

Tetrazole derivatives have emerged as a promising class of antimicrobial and antifungal agents, often exhibiting potent activity against drug-resistant pathogens. tandfonline.comnih.govresearchgate.net Their mechanisms of action often involve the inhibition of essential microbial enzymes that are distinct from host counterparts, providing a basis for selective toxicity.

Antifungal Mechanisms: Many tetrazole-based antifungal agents function similarly to other azole drugs like Fluconazole. Their primary mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase (also known as CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govacs.orgresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds block the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. researchgate.net This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation. acs.orgresearchgate.net

Antimicrobial Mechanisms: The antibacterial action of tetrazole derivatives can be attributed to several mechanisms. A significant mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. nih.gov Other proposed mechanisms include the inhibition of bacterial cell wall synthesis and the ability of some derivatives to intercalate into bacterial DNA, thereby blocking replication and transcription processes. rsc.org The hybridization of tetrazole with other pharmacophores has been shown to be an effective strategy for overcoming drug resistance. nih.gov

| Mechanism of Action | Target Enzyme/Process | Organism Type | Examples of Affected Pathogens |

| Ergosterol Biosynthesis Inhibition | Lanosterol 14α-demethylase (CYP51) acs.orgresearchgate.net | Fungi | Candida albicans, Aspergillus niger researchgate.netnih.gov |

| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV nih.gov | Bacteria | Staphylococcus aureus (including MRSA), Escherichia coli researchgate.netnih.gov |

| DNA Intercalation | DNA Replication/Transcription rsc.org | Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) rsc.org |

| Inhibition of Biofilm Formation | Biofilm Synthesis Pathways researchgate.net | Bacteria | Staphylococcus aureus, Pseudomonas aeruginosa researchgate.net |

General Applications in Proteomics Research

Beyond direct therapeutic applications, tetrazole derivatives have been developed into sophisticated tools for chemical biology and proteomics research. Specifically, light-activatable 2,5-disubstituted tetrazoles serve as powerful photo-cross-linking probes for mapping protein interactions and identifying drug targets. nih.govchemrxiv.org

This application leverages the unique photochemistry of the tetrazole ring. These probes are inherently stable and unreactive in the dark. nih.gov However, upon irradiation with UV light (typically around 280-305 nm), the 2,5-disubstituted tetrazole undergoes a reaction to release nitrogen gas (N2), generating a highly reactive nitrilimine intermediate. nih.govrsc.org This transient species can then rapidly and covalently react with nearby nucleophilic amino acid residues in a protein. nih.gov

Notably, nitrilimines have been shown to react with high selectivity towards the carboxylic acid side chains of aspartate and glutamate (B1630785) residues. nih.govchemrxiv.org This provides a unique method for proteome-wide, residue-specific labeling of these acidic amino acids, a task that is challenging with other chemical probes. This technology, often used in the context of activity-based protein profiling (ABPP), allows researchers to:

Globally map the locations of aspartate and glutamate residues across thousands of proteins simultaneously. nih.gov

Identify the specific binding sites of covalent drugs or tool compounds that target these acidic residues. chemrxiv.org

Profile protein-protein interactions within living cells, as the probes are inert until activated by light. rsc.org

This application in proteomics underscores the versatility of the tetrazole scaffold, extending its utility from a pharmacophore in drug design to a functional handle in advanced chemical biology research. nih.gov

Conclusion and Future Directions

Synthesis and Structural Characterization Advancements

The synthesis of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline is anticipated to build upon established methodologies for the formation of 5-substituted tetrazoles from aniline (B41778) precursors. A plausible synthetic strategy would involve the conversion of a suitably protected 2-amino-4,5-dimethoxybenzonitrile (B182473) with an azide (B81097) source, a common and effective method for tetrazole ring formation. nih.govacs.orgnih.govthieme-connect.com Advances in this area are likely to focus on the development of more efficient, safer, and environmentally benign catalytic systems, potentially utilizing nanomaterials or flow chemistry to improve yields and minimize hazardous reagents. rsc.org

The structural characterization of this compound would rely on a suite of spectroscopic and analytical techniques to confirm its identity and purity. Hypothetical, yet expected, data from these analyses are presented below.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, and the amine protons. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing tetrazole ring. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the two methoxy carbons, the aromatic carbons, and the carbon of the tetrazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methoxy groups, C=N and N=N stretching of the tetrazole ring, and C-O stretching of the methoxy ethers. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, which would serve to confirm its molecular formula. |

Future advancements in structural characterization may involve single-crystal X-ray diffraction to provide unambiguous proof of its three-dimensional structure and intermolecular interactions.

Unveiling Novel Reactivity Patterns and Expanding Reaction Scope

The reactivity of this compound is expected to be a rich interplay between the nucleophilic character of the dimethoxyaniline ring and the unique chemical properties of the tetrazole moiety. The aniline portion is activated towards electrophilic aromatic substitution due to the electron-donating methoxy groups. This could allow for the introduction of a variety of functional groups onto the benzene (B151609) ring, paving the way for the synthesis of a diverse library of derivatives.

The tetrazole ring itself can participate in a range of chemical transformations. It is known to exhibit azido-tetrazole isomerism and can be a precursor to other nitrogen-containing heterocyles. bohrium.com Furthermore, the nitrogen atoms of the tetrazole ring can act as ligands for metal coordination. The reaction scope could be expanded through the exploration of multicomponent reactions, which have proven effective in the synthesis of other complex tetrazole derivatives. researchgate.net

Future Potential in Catalysis, Advanced Materials, and Chemical Sensing

The unique electronic and structural features of this compound suggest its potential utility in several advanced applications.

Catalysis: The tetrazole moiety is known to coordinate with metal ions, making this compound a potential ligand for the development of novel catalysts. researchgate.netscinapse.io The electron-rich aniline backbone could modulate the electronic properties of a coordinated metal center, influencing its catalytic activity and selectivity.

Advanced Materials: Polyanilines and their derivatives are well-known conducting polymers. ias.ac.in The incorporation of the tetrazole unit into a polymer backbone derived from this compound could lead to new materials with interesting electronic, optical, and thermal properties. Such materials could find applications in organic electronics, energy storage, and smart coatings.

Chemical Sensing: The ability of the tetrazole ring to bind to specific metal ions, coupled with the potential for fluorescence modulation by the dimethoxyaniline system, makes this compound a candidate for the development of chemosensors. nih.govresearchgate.net It could be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to target analytes.

Emerging Paradigms in Bio-inspired Chemical Design and Mechanistic Elucidation

In the realm of medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. researchgate.netlifechemicals.com The this compound scaffold could serve as a valuable building block in the design of new therapeutic agents targeting a range of biological pathways. researchgate.netnih.govnih.gov The dimethoxyaniline moiety is also found in various biologically active natural products, and its incorporation could lead to compounds with interesting pharmacological profiles.

Further mechanistic studies on the formation and reactivity of this and related compounds will be crucial for optimizing synthetic routes and predicting their chemical behavior. nih.govacs.orgresearchgate.netacs.org A deeper understanding of the electronic interplay between the dimethoxyaniline and tetrazole functionalities will guide the rational design of new molecules with tailored properties for specific applications.

Q & A

Q. What are the common synthetic routes for preparing 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline, and how are reaction conditions optimized?

The synthesis typically involves cyclization of an aniline precursor with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. For example, tetrazole formation is achieved in ethanol or methanol under reflux (80–100°C) for 6–24 hours, followed by crystallization of the hydrochloride salt using HCl . Key variables affecting yield include temperature, solvent polarity, and stoichiometry of azide reagents. Optimization studies suggest that controlled dropwise addition of reactants minimizes side reactions like over-alkylation .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm) and tetrazole protons (δ ~8.5–9.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 250.1 for CHNO) .

- X-ray Crystallography: SHELX software refines crystal structures to validate bond lengths and angles, particularly the tetrazole ring geometry .

Advanced Research Questions

Q. How do reaction conditions influence yield discrepancies in tetrazole ring formation?

Contradictory yields (e.g., 65% vs. 85%) arise from differences in:

- Reaction Time: Prolonged reflux (18–24 hours) may degrade sensitive intermediates, reducing yield .

- Acid Catalysis: HCl vs. HSO impacts protonation efficiency; HCl minimizes sulfonation side reactions .

- Workup Methods: Rapid cooling and solvent selection (e.g., ethanol vs. acetone) affect crystallization purity .

Q. What challenges exist in crystallographic refinement of tetrazole-containing compounds, and how are they addressed?

Tetrazole rings exhibit conformational flexibility, complicating electron density mapping. SHELXL refines disorder by:

Q. What stability considerations are critical for handling this compound?

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the tetrazole ring .

- Moisture: Aniline derivatives hydrolyze in humid conditions; use desiccants (e.g., silica gel) during storage .

- pH Stability: The compound degrades in strong acids (pH < 2) or bases (pH > 10), requiring neutral buffers in biological assays .

Q. How does the tetrazole moiety act as a bioisostere in drug design, and what pharmacological advantages does it offer?

The tetrazole ring mimics carboxylic acids (pKa ~4.5 vs. ~2.5 for COOH), enhancing membrane permeability and metabolic stability. In kinase inhibitors, it forms hydrogen bonds with ATP-binding pockets, as seen in analogs of 4-(2H-tetrazol-5-yl)aniline derivatives . Computational docking (e.g., AutoDock Vina) predicts binding affinities by comparing tetrazole vs. carboxylate interactions .

Q. What environmental fate mechanisms govern this compound in soil systems?

Studies on aniline derivatives show:

- Adsorption: Dominated by soil organic matter (K ~150–200 mL/g).

- Degradation: Microbial action under aerobic conditions produces 2-aminophenol intermediates, with half-lives of 7–14 days .

Pumping speeds >0.5 L/min enhance vertical migration into groundwater, requiring containment strategies in lab waste .

Q. How do substituent modifications (e.g., methoxy vs. fluoro) impact structure-activity relationships (SAR)?

- Methoxy Groups: Enhance solubility but reduce metabolic stability (CYP450 oxidation).

- Fluoro Substituents: Increase electronegativity, improving target binding (e.g., 2-fluoro analogs show 2× higher IC in kinase assays) .

Comparative SAR tables:

| Substituent | LogP | IC (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 4,5-OMe | 1.2 | 120 | 35 |

| 2-F,5-tetrazole | 0.8 | 65 | 50 |

Q. How can analytical discrepancies in purity assessment be resolved?

Conflicting HPLC purity data (e.g., 95% vs. 97%) arise from:

Q. What strategies improve solubility of this compound in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.